
2,2-dimethylchroman-4-one
Overview
Description
2,2-Dimethylchroman-4-one is a bicyclic oxygen heterocycle featuring a benzopyran-4-one scaffold substituted with two methyl groups at the C2 position (Scheme 1, ). This compound is part of the chroman-4-one family, which is widely studied due to its prevalence in natural products and bioactive molecules. Chroman-4-ones are found in marine organisms, plant-derived secondary metabolites, and synthetic pharmaceuticals, exhibiting antimicrobial, antioxidant, and anti-adipogenic activities . The 2,2-dimethyl substitution enhances steric and electronic effects, influencing reactivity and intermolecular interactions, as demonstrated in NMR and computational studies .
Scientific Research Applications
2,2-dimethylchroman-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-dimethylchroman-4-one involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound can inhibit tumor cell proliferation by targeting specific enzymes and signaling pathways involved in cell growth and apoptosis.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to the death of the microorganisms.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
Comparison with Similar Compounds
Substituent Effects on NMR Spectroscopy
Lynch and Hammett Correlations
2,2-Dimethylchroman-4-one derivatives (Series 1–3, substituted at C5, C6, or C7) were analyzed using Lynch and Hammett correlations to compare substituent effects with monosubstituted benzenes:
- 1H NMR: Lynch correlations showed slopes of 0.90–0.95 (vs. 1.0 for benzene), indicating reduced substituent effect transmission due to the chromanone scaffold’s rigidity and electron-withdrawing carbonyl group.
- 13C NMR: Slopes ranged from 0.94–1.05 for carbons para to substituents, with strong linearity (R² > 0.90). Electron-donating groups caused upfield shifts (e.g., –NMe2: δC=190.9 ppm), while electron-withdrawing groups (e.g., –NO2) induced downfield shifts . Hammett correlations using σp+ parameters yielded positive ϱ values (0.5–1.2), confirming electronic effects dominate at para positions .
DFT vs. Experimental Data
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(2d,p)) closely matched experimental 1H and 13C NMR shifts for aromatic protons (R² > 0.95) but diverged for the heterocyclic ring’s methylene (C3) and carbonyl (C4) groups, suggesting solvent or conformational effects .
Anti-Adipogenic and Anti-Platelet Effects
- 6-Acetyl-2,2-dimethylchroman-4-one : Inhibits adipogenesis in human mesenchymal stem cells via AMPK/Wnt/β-catenin pathways, akin to dracunculin (DCC) . It also suppresses platelet aggregation induced by arachidonic acid, with IC50 values comparable to vanillin .
- This compound benzofurans : Synthesized via Claisen-Schmidt condensation, these derivatives exhibit antimicrobial activity against S. aureus and E. coli (MIC: 8–32 µg/mL) and antioxidant capacity (IC50: 12–25 µM in DPPH assays) .
Natural Derivatives
- 6-Hydroxymethyl-2,2-dimethylchroman-4-one : Isolated from Stereum fungi, this derivative shows weak cytotoxicity and antimicrobial activity .
- Gynura japonica chromanones: 6-Acetyl derivatives from this plant display anti-platelet aggregation, highlighting substituent-dependent bioactivity .
Key Differentiators of this compound
- Electronic Effects: The 2,2-dimethyl groups stabilize the chromanone scaffold, reducing substituent effect transmission compared to simpler aromatics .
- Bioactivity: The acetylated derivative (6-acetyl) shows dual anti-adipogenic and anti-platelet effects, outperforming non-acetylated analogs .
- Computational Predictability : DFT accurately models aromatic protons but struggles with the heterocyclic ring, guiding targeted synthetic modifications .
Biological Activity
2,2-Dimethylchroman-4-one, a member of the chromanone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a chroman ring fused with a ketone. The biological properties of this compound make it a promising scaffold for drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits significant lipophilicity due to its hydrophobic chroman core, which enhances its ability to interact with biological membranes.
Antioxidant Activity
Research indicates that this compound possesses potent antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in combating oxidative stress-related diseases. A study reported that derivatives of chromanones exhibited superior antioxidant activity compared to standard antioxidants like vitamin E and Trolox .
Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
---|---|---|
This compound | 66.4 - 213.9 | 176.8 - 300 |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance, spiro [chroman-2, 4′-piperidin]-4-one derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer), with IC50 values indicating strong inhibitory effects .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.62 ± 1.33 |
A2780 | 0.31 ± 0.11 |
HT-29 | 0.47 ± 0.17 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory process. In vitro studies have shown that it can significantly reduce levels of IL-6 and PGE2 in activated cells .
The biological activities of this compound are attributed to its ability to modulate various molecular pathways:
- Antioxidant Mechanism : The compound reduces oxidative stress by scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.
- Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Mechanism : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory mediators.
Case Studies
- Antioxidant Efficacy : A study explored the antioxidant potential of various chromanone derivatives using DPPH radical scavenging assays. Results indicated that modifications at the C-2 and C-3 positions significantly enhanced antioxidant activity .
- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of chromanone derivatives against multiple cancer cell lines using MTT assays. The findings revealed that specific structural modifications led to increased potency against breast and ovarian cancer cells .
- Inflammation Modulation : Research on the anti-inflammatory effects demonstrated that treatment with this compound significantly lowered inflammatory markers in animal models subjected to carrageenan-induced paw edema .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2,2-dimethylchroman-4-one and its derivatives?
- Methodological Answer : The compound is synthesized via acid-catalyzed cyclization of substituted resorcinols. For example, microwave-assisted synthesis using methanesulfonic acid and 3,3-dimethylacrylic acid yields 7-hydroxy-2,2-dimethylchroman-4-one with up to 98% efficiency under optimized conditions . Alkyl-substituted derivatives (e.g., 7-n-butyl-5-hydroxy-2,2-dimethylchroman-4-one) are prepared using similar protocols, though yields vary depending on substituent position and reaction time .
Q. How is this compound structurally characterized in research settings?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool. Key signals include:
- 1H NMR : The -CH2- protons of the chromanone ring resonate at δ ~2.72 ppm .
- 13C NMR : The carbonyl carbon (C-4) appears at δ ~200 ppm, while the quaternary C-2 and C-3 carbons are observed between δ 70–80 ppm .
Advanced Research Questions
Q. How do substituents influence the NMR chemical shifts of this compound derivatives?
- Methodological Answer : Substituent effects are quantified using the Lynch correlation , which compares chemical shift perturbations (Δδ) to monosubstituted benzene analogs. For example:
Series | Slope (a) | Intercept (b) | R² | Observation |
---|---|---|---|---|
1 | 0.90 | ~0 | 0.80 | Reduced substituent effect transmission |
2 | 0.95 | ~0 | >0.90 | Consistent with benzene trends |
- Electron-withdrawing groups at the para position cause downfield shifts in aromatic protons, while electron-donating groups exhibit the opposite trend .
Q. What experimental evidence supports the antiplatelet activity of this compound derivatives?
- Methodological Answer : The 6-acetyl derivative inhibits arachidonic acid-induced platelet aggregation in vitro (IC₅₀ ~50 µM). Activity is assessed via turbidimetric assays using platelet-rich plasma, with results validated against aspirin as a positive control . Structural optimization (e.g., acetyl group at C-6) enhances potency by modulating hydrophobic interactions with cyclooxygenase-1 (COX-1) .
Q. How can microwave-assisted synthesis improve yields of this compound derivatives?
- Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes (e.g., 10–15 min) and improves regioselectivity. For instance, resorcinol derivatives cyclize efficiently under microwave conditions (80–120°C) with P₂O₅ as a catalyst, achieving >90% yield for 7-hydroxy derivatives .
Q. How should researchers address contradictions in reported synthetic yields for alkyl-substituted derivatives?
- Methodological Answer : Yield discrepancies (e.g., 12% vs. 54% for 7-n-butyl derivatives) arise from:
- Reagent ratios : Excess 3,3-dimethylacrylic acid (2 eq.) favors cyclization over side reactions.
- Workup protocols : HPLC/MS monitoring identifies intermediates (e.g., compound 4c), guiding isolation of pure products .
Q. What are the key bioactive derivatives of this compound, and how are they prioritized for study?
- Methodological Answer : Notable derivatives include:
- 6-Fluoro : Exhibits enhanced metabolic stability (CAS 105799-73-3) .
- 7-Hydroxy : Serves as a precursor for anticoagulant analogs .
Prioritization involves in silico screening (e.g., docking with COX-1) followed by in vitro validation .
Q. What mechanistic insights explain the antiplatelet selectivity of 6-acetyl-2,2-dimethylchroman-4-one?
- Methodological Answer : The acetyl group at C-6 enhances hydrogen bonding with COX-1’s Arg120 residue, inhibiting thromboxane A₂ synthesis. Competitive binding assays (using ³H-AA) confirm dose-dependent displacement of arachidonic acid, with IC₅₀ values correlating with in vitro antiplatelet activity .
Q. How does regioselectivity impact the synthesis of di-substituted this compound derivatives?
- Methodological Answer : Steric and electronic factors dictate substitution patterns. For example, 5-alkyl resorcinols favor cyclization at the less hindered position, yielding 7-hydroxy derivatives as major products. Microwave conditions further enhance selectivity by minimizing thermal degradation .
Properties
IUPAC Name |
2,2-dimethyl-3H-chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTNTKTZIQAPGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C2O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428666 | |
Record name | 2,2-Dimethyl-chroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3780-33-4 | |
Record name | 2,2-Dimethyl-chroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3780-33-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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